

Spectroscopic Profile of 4-Hydroxybutyraldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxybutyraldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-hydroxybutyraldehyde** (CAS No. 25714-71-0), a significant intermediate in chemical synthesis.^{[1][2][3]} Due to the inherent instability of **4-hydroxybutyraldehyde**, which readily cyclizes to form 2-hydroxytetrahydrofuran, obtaining and interpreting its spectroscopic data requires careful consideration of this equilibrium. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-hydroxybutyraldehyde**. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of **4-hydroxybutyraldehyde** is expected to show four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde and hydroxyl groups.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1 (-CHO)	9.7 - 9.8	Triplet (t)	~1.5
H2 (-CH ₂ CHO)	2.5 - 2.7	Triplet of triplets (tt)	~7.0, ~1.5
H3 (-CH ₂ CH ₂ CHO)	1.8 - 2.0	Quintet (quin)	~7.0
H4 (-CH ₂ OH)	3.6 - 3.8	Triplet (t)	~7.0
-OH	Broad singlet		

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is predicted to display four signals, one for each unique carbon atom in the **4-hydroxybutyraldehyde** molecule. The aldehyde carbon is characteristically found at the downfield end of the spectrum.

Carbon Assignment	Predicted Chemical Shift (ppm)
C1 (-CHO)	200 - 205
C2 (-CH ₂ CHO)	40 - 45
C3 (-CH ₂ CH ₂ CHO)	25 - 30
C4 (-CH ₂ OH)	60 - 65

Infrared (IR) Spectroscopy

The IR spectrum of **4-hydroxybutyraldehyde** will be characterized by the presence of strong absorption bands corresponding to the hydroxyl and carbonyl functional groups.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (hydroxyl)	3200 - 3600	Strong, Broad
C-H stretch (aldehyde)	2700 - 2850	Medium, Sharp (two bands)
C=O stretch (aldehyde)	1720 - 1740	Strong, Sharp
C-O stretch (hydroxyl)	1050 - 1150	Strong

Mass Spectrometry (MS)

The mass spectrum of **4-hydroxybutyraldehyde** is expected to show a molecular ion peak (M^+) at $m/z = 88$, corresponding to its molecular weight.^{[1][2]} The fragmentation pattern will be influenced by the presence of the aldehyde and hydroxyl functional groups.

m/z	Predicted Fragment Ion	Possible Fragmentation Pathway
88	$[C_4H_8O_2]^+$	Molecular Ion (M^+)
87	$[C_4H_7O_2]^+$	Loss of H radical from the aldehyde
70	$[C_4H_6O]^+$	Loss of H_2O
57	$[C_3H_5O]^+$	Alpha-cleavage with loss of the formyl radical
44	$[C_2H_4O]^+$	McLafferty rearrangement
31	$[CH_3O]^+$	Cleavage at the C3-C4 bond
29	$[CHO]^+$	Alpha-cleavage with loss of the propyl radical

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization based on the specific

equipment and sample characteristics.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-20 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[4]
 - Transfer the solution to a clean 5 mm NMR tube.[4]
 - Ensure the sample is free of particulate matter.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]
 - For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.

IR Spectroscopy

- Sample Preparation:
 - For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[5]
 - Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[6]
- Data Acquisition:
 - Obtain a background spectrum of the empty sample holder or the clean ATR crystal.[7]

- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).^[8]
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.^[8]

Mass Spectrometry

- Sample Preparation:

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.^[9]
- Further dilute the sample to the low $\mu\text{g}/\text{mL}$ or ng/mL range, depending on the sensitivity of the instrument.^[9]

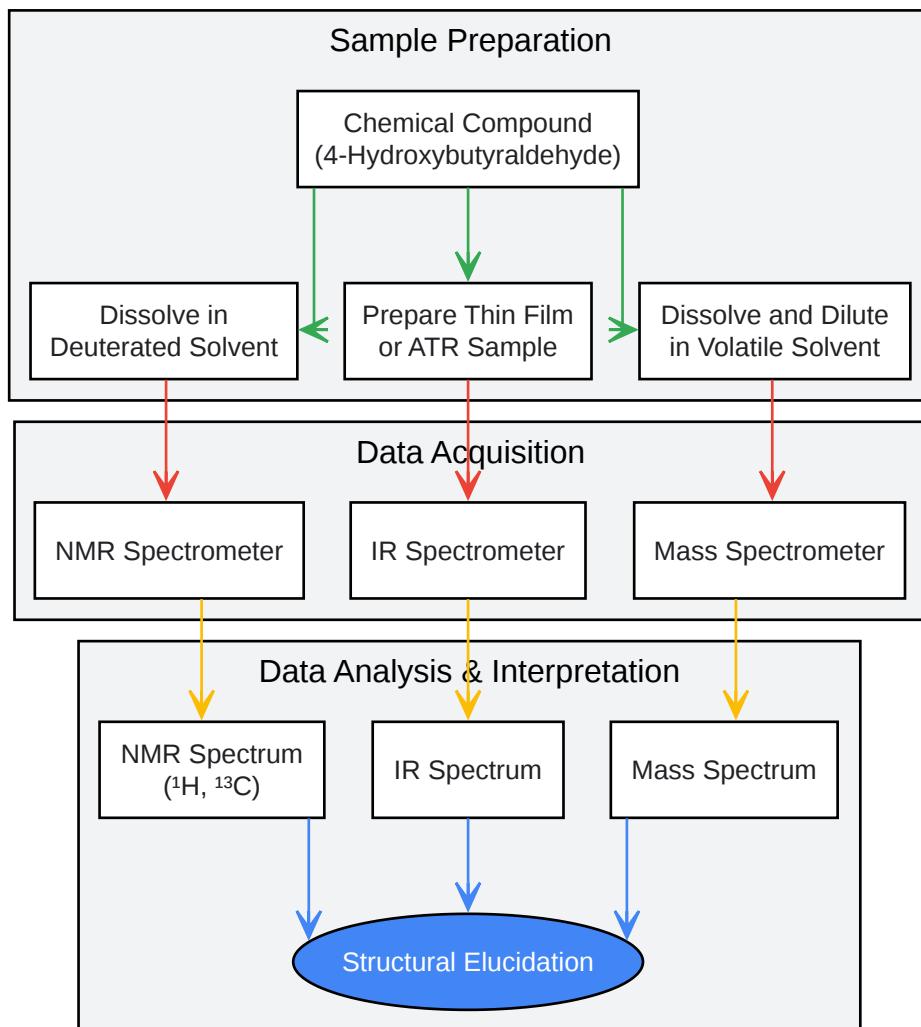
- Data Acquisition:

- Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
- Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-hydroxybutyraldehyde**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxybutyraldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207772#spectroscopic-data-for-4-hydroxybutyraldehyde-nmr-ir-ms>]

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